molecular formula C26H20ClN3O3S B2481939 2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893296-93-0

2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2481939
CAS No.: 893296-93-0
M. Wt: 489.97
InChI Key: YOGVJHBMVGDNJY-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-9-11-17(12-10-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-5-4-6-19(27)13-18/h2-13,23H,15,29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGVJHBMVGDNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functionalization of benzothiazine derivatives. A notable method involves the reaction of substituted phenyl and pyran derivatives under specific conditions to yield the target compound. Various studies have documented synthetic pathways that optimize yield and purity while maintaining biological activity.

Antioxidant Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antioxidant properties. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases. For instance, compounds similar to 2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine have shown effectiveness in reducing ROS formation in neuronal cells, suggesting a protective role against neurodegeneration .

Neuroprotective Effects

Several studies highlight the neuroprotective potential of benzothiazine derivatives. For example:

  • In vitro studies demonstrated that such compounds could significantly reduce glutamate-induced cytotoxicity in neuroblastoma cells .
  • The inhibition of neuronal voltage-dependent sodium and calcium channels was observed, indicating a mechanism through which these compounds may exert their neuroprotective effects .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical target for compounds aimed at treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to 2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine have been evaluated for their AChE inhibitory activity. Studies report varying degrees of inhibition potency compared to established drugs like donepezil .

Case Study 1: Neuroprotective Activity

In a study examining the effects of benzothiazine derivatives on neuronal health, researchers treated SH-SY5Y neuroblastoma cells with different concentrations of the compound. Results indicated a dose-dependent reduction in cell death induced by oxidative stress. The compound also showed a marked decrease in lactate dehydrogenase (LDH) release, a marker for cell membrane integrity .

Case Study 2: Acetylcholinesterase Inhibition

A comparative study assessed the AChE inhibitory activity of several benzothiazine derivatives. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial inhibitory potential against AChE. This suggests that modifications to the benzothiazine structure can enhance its pharmacological profile .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Mechanism Reference
AntioxidantScavenging ROS
NeuroprotectiveReduces cytotoxicity; inhibits Na+/Ca2+ channels
Acetylcholinesterase InhibitionCompetes with AChE; potential for Alzheimer's treatment

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